molecular formula C27H40N4 B7780295 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine

Cat. No.: B7780295
M. Wt: 420.6 g/mol
InChI Key: SEVAYKLDFUPKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine is a complex organic compound that features a pyridine ring connected to a piperidine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with a pyridine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the pyridine derivative under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the process may be optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The pyridine and piperidine rings allow for strong interactions with aromatic and hydrophobic pockets within proteins, facilitating the modulation of biological pathways. This compound can inhibit or activate specific receptors, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine is unique due to its dual piperidine and pyridine rings connected through an ethyl chain, which provides a distinct spatial arrangement and potential for diverse biological interactions. This structural uniqueness allows it to interact with a broader range of biological targets compared to its similar compounds .

Properties

IUPAC Name

2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4/c1-3-16-28-26(8-1)14-22-30-18-10-24(11-19-30)6-5-7-25-12-20-31(21-13-25)23-15-27-9-2-4-17-29-27/h1-4,8-9,16-17,24-25H,5-7,10-15,18-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVAYKLDFUPKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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